REACTION_CXSMILES
|
C([NH:4][CH:5]([C:11]([O:13]CC)=[O:12])[C:6](OCC)=O)(=O)C.[O-]CC.[Na+].[Na].BrC[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(O)C>[NH2:4][CH:5]([CH2:6][CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:11]([OH:13])=[O:12] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (800 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
The cooled aqueous solution was washed with ether
|
Type
|
CUSTOM
|
Details
|
the residual ether in the aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the solution
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous phase was adjusted to pH 7-8 by the addition of ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water (150 g) m.p. 255-257° C
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)O)CCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([NH:4][CH:5]([C:11]([O:13]CC)=[O:12])[C:6](OCC)=O)(=O)C.[O-]CC.[Na+].[Na].BrC[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(O)C>[NH2:4][CH:5]([CH2:6][CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:11]([OH:13])=[O:12] |f:1.2,^1:19|
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (800 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
The cooled aqueous solution was washed with ether
|
Type
|
CUSTOM
|
Details
|
the residual ether in the aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through the solution
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous phase was adjusted to pH 7-8 by the addition of ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water (150 g) m.p. 255-257° C
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)O)CCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |